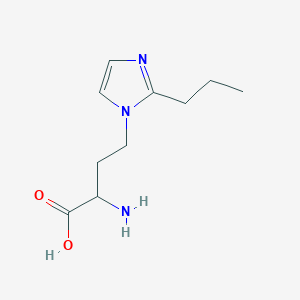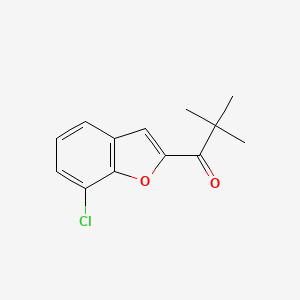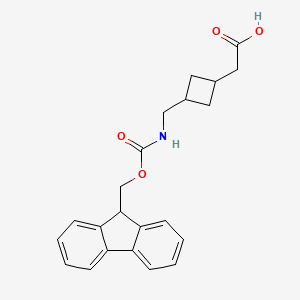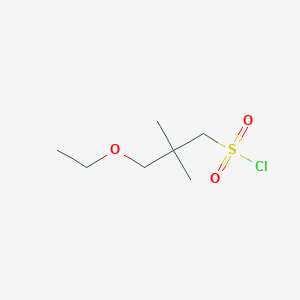
3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of an ethoxy group and two methyl groups attached to a propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-ethoxy-2,2-dimethylpropanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-ethoxy-2,2-dimethylpropanol+SOCl2→3-ethoxy-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Medicinal Chemistry: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is employed in the preparation of sulfonated polymers and resins, which have applications in ion exchange and catalysis.
Biochemistry: The compound is used to modify proteins and peptides, enabling the study of protein function and interactions.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides and sulfonates, can interact with biological molecules and alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Ethanesulfonyl Chloride: Similar structure but with an ethyl group instead of the ethoxy group.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity and applications.
Uniqueness
3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of the ethoxy group and two methyl groups, which influence its reactivity and solubility. These structural features make it a versatile reagent in organic synthesis and enable its use in a wide range of scientific research applications.
Propiedades
Fórmula molecular |
C7H15ClO3S |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
3-ethoxy-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-4-11-5-7(2,3)6-12(8,9)10/h4-6H2,1-3H3 |
Clave InChI |
AGIXETHDMASIHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C)(C)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)

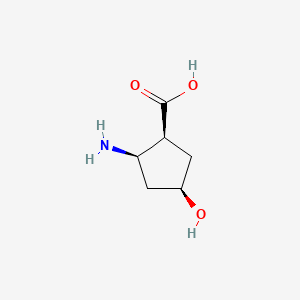
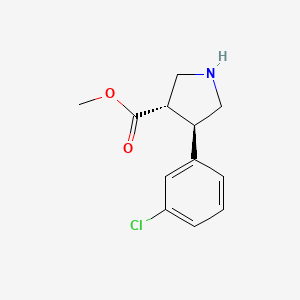


![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
